molecular formula C17H16N4O2S B2377763 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 2034416-32-3

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Cat. No.: B2377763
CAS No.: 2034416-32-3
M. Wt: 340.4
InChI Key: GWKWBMCYHVMNKF-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with appropriate nucleophiles to introduce the desired substituents. The benzamide group can be introduced through amidation reactions, while the methylthio group can be added via thiolation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring .

Scientific Research Applications

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The triazine ring and benzamide group play crucial roles in its binding affinity and specificity .

Biological Activity

The compound 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a derivative of benzamide that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antitumor, and other relevant pharmacological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N4O Molecular Weight 284 32 g mol \text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 284 32 g mol }

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole and triazine display potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

CompoundActivityReference
This compoundAntimicrobial (potential)
Benzothiazole derivativesBroad-spectrum antimicrobial
Triazine derivativesEffective against Gram-positive bacteria

Antitumor Activity

The antitumor potential of related compounds has been explored extensively. For example, certain triazine derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a series of triazine derivatives demonstrated that modifications at the benzamide position significantly enhanced cytotoxicity against human cancer cell lines, suggesting that structural modifications can lead to improved biological activity.

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (breast cancer)25.0
Triazine derivative AHeLa (cervical cancer)15.0
Triazine derivative BA549 (lung cancer)30.0

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleic acid metabolism in bacteria.
  • Induction of Apoptosis: Antitumor activity may be mediated through pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle in malignant cells.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-24-15-9-5-3-7-13(15)16(22)18-10-11-21-17(23)12-6-2-4-8-14(12)19-20-21/h2-9H,10-11H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKWBMCYHVMNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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